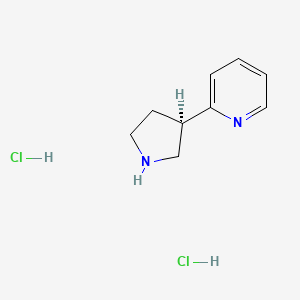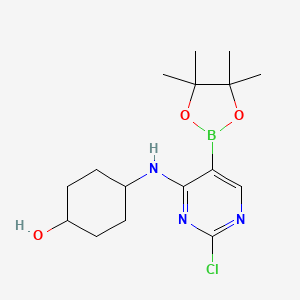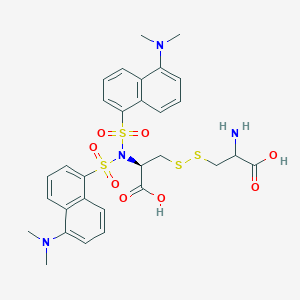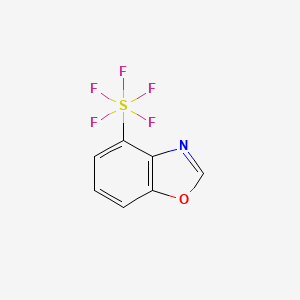![molecular formula C8H8N4 B13111265 6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
6,7-Dimethylpyrazino[2,3-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylpyrazino[2,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 6 and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpyrazino[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethylpyrazino[2,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can lead to partially or fully reduced forms of the compound .
Aplicaciones Científicas De Investigación
6,7-Dimethylpyrazino[2,3-c]pyridazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylpyrazino[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Pyridazine: A parent compound with similar structural features but without the methyl groups.
Pyridazinone: A derivative with a keto group at position 3, known for its broad spectrum of biological activities.
Uniqueness: 6,7-Dimethylpyrazino[2,3-c]pyridazine is unique due to the presence of methyl groups at positions 6 and 7, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its binding affinity and specificity, making it a valuable compound in drug discovery and other scientific research .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
6,7-dimethylpyrazino[2,3-c]pyridazine |
InChI |
InChI=1S/C8H8N4/c1-5-6(2)11-8-7(10-5)3-4-9-12-8/h3-4H,1-2H3 |
Clave InChI |
SSTMPCJHBYHJEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C=CN=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)








![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)


